chemical structure and properties of 4-chloro-7-methyl-3-nitroquinoline
chemical structure and properties of 4-chloro-7-methyl-3-nitroquinoline
Structural Properties, Synthesis, and Medicinal Chemistry Applications[1][2]
Executive Summary
4-Chloro-7-methyl-3-nitroquinoline (CAS: 700369-50-2) is a highly functionalized heterocyclic building block characterized by a "push-pull" electronic system.[1][2] The scaffold features an electron-deficient pyridine ring activated by a nitro group at the C3 position, rendering the C4-chlorine atom exceptionally labile to nucleophilic aromatic substitution (
Part 1: Chemical Identity and Physical Properties[1]
The physicochemical profile of 4-chloro-7-methyl-3-nitroquinoline is defined by its planar aromaticity and the strong dipole moment introduced by the nitro group.[1]
Table 1: Chemical Specifications
| Property | Detail |
| IUPAC Name | 4-chloro-7-methyl-3-nitroquinoline |
| CAS Number | 700369-50-2 |
| Molecular Formula | |
| Molecular Weight | 222.63 g/mol |
| SMILES | CC1=CC2=NC=C(C(=C2C=C1)Cl)[O-] |
| Appearance | Yellow to pale-brown crystalline solid |
| Predicted LogP | ~2.9 - 3.1 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 3 |
| Rotatable Bonds | 0 |
Part 2: Structural Analysis & Reactivity Logic[1]
Electronic "Push-Pull" System
The reactivity of this molecule is governed by the cooperative electronics of the quinoline ring and its substituents.
-
C4-Chlorine Activation (The "Warhead"): The nitrogen atom in the quinoline ring (N1) exerts an inductive electron-withdrawing effect.[1] This is dramatically amplified by the nitro group (
) at C3.[1] The resonance effects of the nitro group deplete electron density at C2 and C4, making the C4-chlorine bond highly susceptible to displacement by nucleophiles. -
C7-Methyl Effect: The methyl group at C7 is a weak electron donor (inductive effect,
).[1] While it slightly increases electron density in the benzenoid ring, its effect on the distant C4 position is minimal compared to the strong deactivation from the 3-nitro group. Its primary role is increasing lipophilicity, aiding cell membrane permeability in drug candidates. -
C3-Nitro Group: Beyond activation, this group is a versatile handle.[1] It can be reduced to an amine (
), serving as a precursor for annulation reactions to form tricyclic systems like pyrazolo[4,3-c]quinolines.[1]
Reactivity Mapping (DOT Visualization)
The following diagram illustrates the core reactivity pathways available to this scaffold.
Figure 1: Reactivity landscape of 4-chloro-7-methyl-3-nitroquinoline. The red path indicates the most kinetically favored reaction.
Part 3: Synthesis Strategy
The synthesis of 4-chloro-7-methyl-3-nitroquinoline typically follows a convergent route starting from 3-methylaniline.[1] The critical step is the chlorination of the 4-hydroxy intermediate, which requires careful thermal control to prevent decomposition of the nitro group.
Synthetic Pathway[3][4][5][6][7]
Figure 2: Step-wise synthesis via the Gould-Jacobs reaction and subsequent functionalization.
Detailed Experimental Protocol (Chlorination Step)
Note: This protocol is adapted from standard procedures for 3-nitro-4-quinolone derivatives.
Objective: Conversion of 7-methyl-3-nitroquinolin-4-ol to 4-chloro-7-methyl-3-nitroquinoline.
-
Reagents:
-
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a
drying tube. -
Addition: Charge the flask with the starting quinolin-4-ol. Add
slowly at room temperature.[1] Add catalytic DMF.[1] -
Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes).[1] The starting material (polar) should disappear, replaced by a less polar UV-active spot.[1]
-
Quench (Critical Safety): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess
.[1] -
Workup: Neutralize the aqueous slurry with saturated
or to pH 8. Extract with Dichloromethane (DCM) ( ).[1] -
Purification: Dry organic layers over anhydrous
, filter, and concentrate. Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc).[1]
-
Part 4: Medicinal Chemistry Applications[1][6][9][10][11][12]
The 4-chloro-7-methyl-3-nitroquinoline scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibitors.[1]
1. PI3K/mTOR Pathway Inhibition
Derivatives of 3-nitroquinolines are precursors to Imidazo[4,5-c]quinolines .[1][3][5]
-
Mechanism: The 4-chloro group is displaced by an amine (e.g., aniline or aliphatic amine).[1] The 3-nitro group is then reduced to an amine.[1] Cyclization with an aldehyde or carboxylic acid yields the imidazole ring.[1]
-
Relevance: This tricyclic core mimics the adenine pocket of ATP, acting as a competitive inhibitor for PI3K and mTOR kinases, which are upregulated in many cancers.
2. Antimalarial Agents
Quinoline cores are historical staples in antimalarial therapy (e.g., Chloroquine).[1]
-
Modification: The 7-methyl group provides a variation on the standard 7-chloro substitution found in Chloroquine, altering the metabolic stability and solubility profile.[1]
-
Derivatization: Displacement of the 4-Cl with diamine side chains allows for DNA intercalation and inhibition of hemozoin formation in the parasite.[1]
3. Hypoxia-Activated Prodrugs
The 3-nitro group renders the molecule susceptible to bioreduction.[1] In hypoxic tumor environments, the nitro group can be reduced to a hydroxylamine or amine, triggering a fragmentation or activation event that releases a cytotoxic payload.
References
-
PubChem. "4-Chloro-3-nitroquinoline Compound Summary."[1] National Center for Biotechnology Information.[1] Accessed February 2026.[1] Link[1]
-
Zhang, W., et al. "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline."[1] Atlantis Press, 2016.[1] (Describes the homologous chlorination/nitration pathway). Link
-
El-Saghier, A. M. "Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one."[1][6] Molecules, 2000, 5, 1429-1441. (Mechanistic insight into quinoline chlorination). Link
-
BLD Pharm. "Product Datasheet: 4-Chloro-7-methyl-3-nitroquinoline (CAS 700369-50-2)." BLD Pharm.[1][8] Accessed February 2026.[1] Link
-
Osarodion, O. P. "Synthesis and antibacterial activity of newly synthesized 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one."[1][7] GSC Biological and Pharmaceutical Sciences, 2020.[1] (Context for 7-methyl substituted antibacterial quinazolines/quinolines). Link
Sources
- 1. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-chloro-7-methyl-3-nitroquinoline (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-3-nitroquinoline | 39061-97-7 [chemicalbook.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 7. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 8. 700369-50-2|4-Chloro-7-methyl-3-nitroquinoline|BLD Pharm [bldpharm.com]
